2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
描述
2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with an ethylsulfanyl group at the 2-position and linked to a pyrazolyl-oxolane moiety. Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.41 g/mol. The compound’s structure combines a lipophilic ethylsulfanyl group, a polar benzamide scaffold, and a conformationally restricted oxolane ring, which may influence its physicochemical properties and biological interactions.
属性
IUPAC Name |
2-ethylsulfanyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-22-15-6-4-3-5-14(15)16(20)18-12-9-17-19(10-12)13-7-8-21-11-13/h3-6,9-10,13H,2,7-8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJUAQPRMJVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction using tetrahydrofuran-3-yl methanol.
Formation of the Benzamide Core: The benzamide core is formed by reacting the substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylamines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group and the tetrahydrofuran-substituted pyrazole ring may play crucial roles in binding to these targets and exerting the desired biological effects.
相似化合物的比较
Structural and Physicochemical Comparison
Key Differences and Implications
Core Scaffold and Functional Groups The benzamide core in the target compound and BK44183 contrasts with the acetamide backbone in BK44264. The ethylsulfanyl group in the target compound introduces sulfur-based polarity and lipophilicity, which may improve membrane permeability compared to BK44264’s methylphenyl group.
However, chlorine atoms may elevate toxicity risks compared to the ethylsulfanyl group in the target compound. The hydroxycyclopentyl group in BK44183 enhances hydrophilicity, likely reducing blood-brain barrier penetration relative to the oxolane-containing analogs.
The ethylsulfanyl group in the target compound could modulate selectivity for cysteine-rich kinases .
生物活性
The compound 2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a novel chemical entity with potential therapeutic applications. Its structure incorporates an ethylsulfanyl group, a pyrazole moiety, and an oxolane ring, which may contribute to its biological activity. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 268.35 g/mol. The presence of functional groups such as the ethylsulfanyl and pyrazole suggests diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, a study on benzamide derivatives showed effective insecticidal activity against various pests at concentrations around 500 mg/L. Notably, certain derivatives demonstrated up to 70% efficacy against Mythimna separate and substantial fungicidal activity against Pyricularia oryae with inhibition rates reaching 77.8% .
| Compound | Insecticidal Activity (%) | Fungicidal Activity (%) |
|---|---|---|
| 14q | 70 | - |
| 14h | - | 77.8 |
| 14e | - | 55.6 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be inferred from related studies on pyrazole derivatives. These compounds have been shown to stabilize human red blood cell membranes, indicating their ability to mitigate inflammation. For example, some derivatives exhibited membrane stabilization percentages ranging from 86.70% to 99.25%, suggesting a strong anti-inflammatory effect .
Cytotoxicity
The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. In vitro studies indicated that certain pyrazole derivatives had IC50 values in the range of 86.2 µM to over 170 µM against different cancer cell types, highlighting their potential as anticancer agents .
Case Studies and Research Findings
-
Study on Benzamide Derivatives :
A series of benzamide derivatives were synthesized and tested for biological activity. The results indicated that modifications in the pyrazole structure significantly influenced their antimicrobial potency, with several compounds showing promising results against both bacteria and fungi . -
Antioxidant Properties :
Compounds similar to the target molecule have demonstrated antioxidant activity through DPPH scavenging assays, achieving percentages between 84% to 90%. This suggests that the compound may also possess protective effects against oxidative stress . -
In Silico Studies :
Computational modeling has been employed to predict the binding affinity of the compound to various biological targets, enhancing understanding of its mechanism of action and guiding further optimization for therapeutic use .
常见问题
Q. What are the recommended synthetic routes for 2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including:
- Coupling of benzamide and pyrazole moieties : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
- Introduction of the ethylsulfanyl group : Thiol-alkylation via nucleophilic substitution with ethanethiol in the presence of a base (e.g., K₂CO₃) at reflux conditions .
- Oxolane (tetrahydrofuran) ring formation : Cyclization of diols using acid catalysis (e.g., p-toluenesulfonic acid) . Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM to DMF) and temperature to improve yields (typical yields: 40–75%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
A combination of methods is required:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (δ ~7.5–8.5 ppm for pyrazole protons) and ethylsulfanyl group (δ ~2.5–3.0 ppm for –SCH₂–) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₃O₂S: 318.1278) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and sulfanyl (C–S stretch ~650 cm⁻¹) groups .
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N/S values .
Q. How can researchers assess the compound’s solubility and stability in biological assays?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Use UV-Vis spectroscopy to quantify solubility (expected: ≤10 mg/mL in DMSO) .
- Stability : Incubate at 37°C in PBS or simulated gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, and 48 hours. Adjust assay buffers with 0.1% BSA if precipitation occurs .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic interference : Perform liver microsome stability tests to identify reactive metabolites (e.g., CYP3A4/2D6 interactions) .
- Structural analogs : Compare activity of derivatives (e.g., replacing oxolane with piperidine) to isolate pharmacophoric elements .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Fragment-based design : Synthesize analogs with modifications to:
- Benzamide moiety : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance hydrogen bonding .
- Ethylsulfanyl group : Replace with methylsulfonyl (–SO₂CH₃) to modulate lipophilicity (logP) .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets (e.g., JAK2 kinase) and validate via SPR (surface plasmon resonance) .
Q. What computational methods are suitable for predicting off-target interactions?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability in binding pockets (e.g., using GROMACS) .
- Pharmacophore screening : Use Schrödinger’s Phase to map off-target risks (e.g., adenosine receptors) .
- Machine learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .
Data Interpretation and Experimental Design
Q. How should researchers address low reproducibility in enzymatic inhibition assays?
- Enzyme source : Use recombinant proteins (e.g., His-tagged kinases) instead of cell lysates .
- IC₅₀ normalization : Include reference inhibitors (e.g., imatinib for Abl kinase) in each plate .
- Data analysis : Apply Hill slope corrections to dose-response curves using GraphPad Prism .
Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory potential?
- Primary cells : Use LPS-stimulated murine macrophages (RAW 264.7) to measure TNF-α suppression via ELISA .
- Pathway-specific reporters : Transfect HEK293 cells with NF-κB luciferase reporters; treat with 1–50 µM compound and quantify luminescence .
Conflict Management in Literature Data
Q. How can divergent results in cytotoxicity studies be reconciled?
- Cell line authentication : Verify STR profiles to rule out cross-contamination .
- Assay interference : Test compound autofluorescence (ex/em: 360/460 nm) and correct using blank controls .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models (e.g., RevMan) .
Methodological Tables
Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Synthesis Step | Yield (%) | Reference |
|---|---|---|---|
| 1-(Oxolan-3-yl)-1H-pyrazol-4-amine | Cyclization of diol | 62 | |
| 2-(Ethylsulfanyl)benzoyl chloride | Thiol-alkylation | 78 | |
| Final compound | Amide coupling | 53 |
Table 2. Recommended Analytical Parameters
| Technique | Parameters | Target Value |
|---|---|---|
| HPLC | Column: C18, 5 µm; Mobile phase: 0.1% TFA in H₂O/MeCN (gradient) | Retention time: 8.2 min |
| HRMS | Ionization: ESI+; Resolution: 30,000 | [M+H]⁺: 318.1278 |
| ¹H NMR | Solvent: DMSO-d6; Frequency: 400 MHz | δ 8.3 (pyrazole H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
